
3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring fused with a benzonitrile moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with morpholine derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the morpholine ring and subsequent nitrile group attachment.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated nitrile groups.
Substitution: Substituted products with new functional groups replacing the nitrile group.
Applications De Recherche Scientifique
3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-thieno[3,2-d]pyrimidine: Known for its fungicidal activity.
6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Studied for their biological activities.
Uniqueness: 3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile stands out due to its unique morpholine-benzonitrile structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
3-(2,6-dioxomorpholin-4-yl)-4-methylbenzonitrile |
InChI |
InChI=1S/C12H10N2O3/c1-8-2-3-9(5-13)4-10(8)14-6-11(15)17-12(16)7-14/h2-4H,6-7H2,1H3 |
Clé InChI |
VJFXOOLGVKVOFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C#N)N2CC(=O)OC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


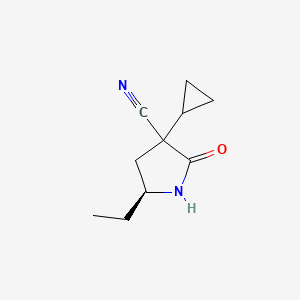


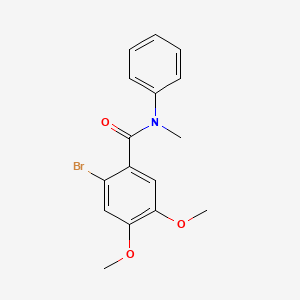

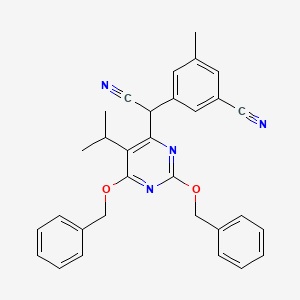




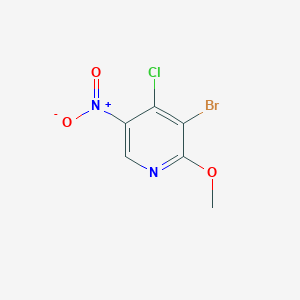
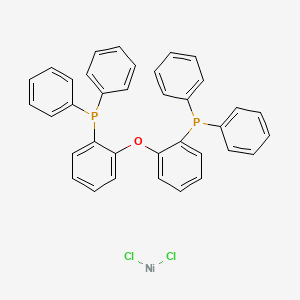
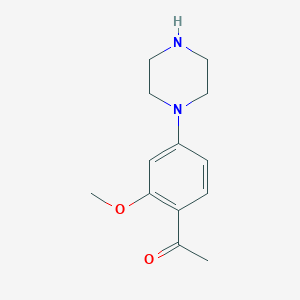
![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)
